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molecular formula C12H15NO3 B4913574 N-(1,3-benzodioxol-5-yl)-2,2-dimethylpropanamide

N-(1,3-benzodioxol-5-yl)-2,2-dimethylpropanamide

Cat. No. B4913574
M. Wt: 221.25 g/mol
InChI Key: FGURHQIIKUPPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283356B2

Procedure details

To a solution of 1,3-benzodioxol-5-amine (10 g, 73 mmol) in 200 ml Et2O and 100 ml THF, NEt3 (12.3 ml, 87.6 mmol) is added. The reaction mixture is cooled to 0° C. and pivaloyl chloride (10.5 ml, 87.6 mmol) in THF is added. After stirring for 1 h at 25° C., ice water is added, the mixture extracted with EtOAc and washed with brine, followed by drying (Na2SO4), evaporation of volatiles, and crystallization (CH2Cl2/hexanes) which gives N-benzo[1,3]dioxol-5-yl-2,2-dimethyl-propionamide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=2[O:3][CH2:2]1.CCN(CC)CC.[C:18](Cl)(=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20]>CCOCC.C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([NH:10][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)N
Name
Quantity
12.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4), evaporation of volatiles, and crystallization (CH2Cl2/hexanes) which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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